molecular formula C22H31N3O6S B1599438 Dansyl-L-aspartic acid bis(cyclohexylammonium) salt CAS No. 53332-29-9

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt

Cat. No.: B1599438
CAS No.: 53332-29-9
M. Wt: 465.6 g/mol
InChI Key: VMBZLSCXULYSRJ-YDALLXLXSA-N
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Description

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt is a chemical compound with the molecular formula C16H18N2O6S · (C6H13N)2. It is known for its fluorescent properties, making it useful in various biochemical and analytical applications. The compound is often used as a reagent in the study of proteins and enzymes due to its ability to form stable complexes with amino acids and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-aspartic acid bis(cyclohexylammonium) salt typically involves the reaction of dansyl chloride with L-aspartic acid in the presence of a base. The reaction proceeds through the formation of an intermediate dansyl-L-aspartic acid, which is then treated with cyclohexylamine to form the final bis(cyclohexylammonium) salt. The reaction conditions usually include a solvent such as dimethylformamide (DMF) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of automated reactors and purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dansyl-L-aspartic acid bis(cyclohexylammonium) salt involves its ability to form stable complexes with amino acids and peptides. The dansyl group acts as a fluorescent tag, allowing for the visualization and quantification of these biomolecules. The compound interacts with molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, facilitating its use in various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt is unique due to its specific interaction with L-aspartic acid, providing distinct fluorescent properties that are useful in the study of proteins and peptides. Its bis(cyclohexylammonium) salt form enhances its solubility and stability, making it a valuable tool in biochemical research .

Properties

CAS No.

53332-29-9

Molecular Formula

C22H31N3O6S

Molecular Weight

465.6 g/mol

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

InChI

InChI=1S/C16H18N2O6S.C6H13N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;7-6-4-2-1-3-5-6/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);6H,1-5,7H2/t12-;/m0./s1

InChI Key

VMBZLSCXULYSRJ-YDALLXLXSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N

53332-29-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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